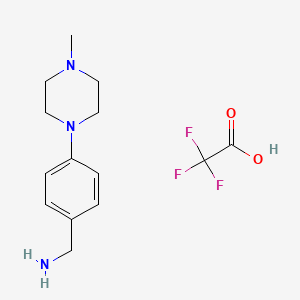

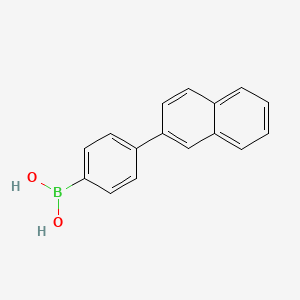

![molecular formula C9H9ClN2O B591775 (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol CAS No. 331949-55-4](/img/structure/B591775.png)

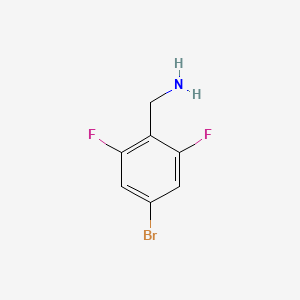

(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . A general method for the synthesis of benzimidazole derivatives involves the cyclization of amido-nitriles .

Molecular Structure Analysis

Benzimidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are known for their diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .

Chemical Reactions Analysis

Benzimidazoles have been used as synthons in the development of new drugs . They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Physical And Chemical Properties Analysis

The IUPAC name for this compound is “(1-methyl-1H-benzimidazol-2-yl)methanol” and its InChI code is "1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3" .

科学的研究の応用

Synthesis and Conversion into Carbonyl Compounds Imidazole derivatives, including (1-Methyl-1H-imidazol-2-yl) methanol, are used in synthesizing carbonyl compounds. These compounds are convertible into carbonyl compounds via corresponding quaternary salts (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Antimycotic Activity Imidazole derivatives, closely related to (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, have been synthesized and tested for antimycotic activity. These include benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, showing promise in antifungal research (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).

Preparation of Thiazepines The synthesis of 4-(1-alkyl-benzo[d]imidazole-2-yl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepines, involving condensation reactions with benzimidazole chalcone, demonstrates the utility of such imidazole derivatives in producing structurally unique compounds (Dubey, Naidu, Kumar, & Reddy, 2003).

Antioxidant and Antimicrobial Activities New derivatives of 1H-benzo[d]imidazole, including (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, have been synthesized and evaluated for their antioxidant and antimicrobial activities, revealing significant potential in pharmaceutical research (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).

Crystallography and Mass Spectrometry in Chemistry Studies on the crystallography and mass spectrometry of heptanuclear disk Mn(II) clusters involving (1-methyl-1H-benzo[d]imidazol-2-yl)methanol showcase the role of this compound in understanding complex molecular structures in chemistry (Jiang & Zeng, 2021).

Molecular Synthesis and Magnetism The use of (1-methyl-1H-benzo[d]imidazol-2-yl)methanol in synthesizing tetranuclear butterfly-shaped Co(II) complexes provides insights into the relationship between molecular structure and magnetic properties, relevant to material science and nanotechnology (Deng, Chen, Chen, & Chen, 2019).

Catalytic Reactions and Pharmaceutical Applications Research on the catalytic reactions using methanol, including (1H-benzo[d]imidazol-2-yl)methanol, highlights its utility in synthesizing pharmaceutical agents, emphasizing its importance in organic synthesis and drug development (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, & Natte, 2021).

Safety And Hazards

将来の方向性

The development of novel methods for the regiocontrolled synthesis of substituted benzimidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research could focus on improving the synthesis methods and exploring the potential applications of benzimidazole derivatives.

特性

IUPAC Name |

(6-chloro-1-methylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICWCEVJVKHWKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)N=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

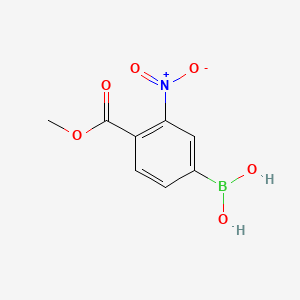

![(4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B591692.png)

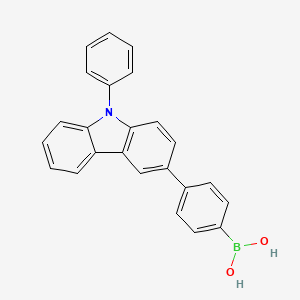

![(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B591693.png)

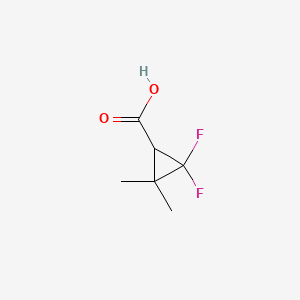

![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)